molecular formula C27H29N3O3S B2369669 N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide CAS No. 689740-76-9

N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide

Cat. No.: B2369669
CAS No.: 689740-76-9
M. Wt: 475.61
InChI Key: IBYYSXAKESOHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide is a structurally complex thienopyrimidine derivative. Its core structure includes a thieno[2,3-d]pyrimidine scaffold substituted with dimethyl groups at positions 5 and 6, a 2,4-dioxo moiety, and a 2-phenylethyl chain at position 2. The acetamide side chain features N-benzyl and N-ethyl substituents, which likely influence its pharmacokinetic properties and target selectivity.

Properties

IUPAC Name

N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-4-28(17-22-13-9-6-10-14-22)23(31)18-30-26-24(19(2)20(3)34-26)25(32)29(27(30)33)16-15-21-11-7-5-8-12-21/h5-14H,4,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYYSXAKESOHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide typically involves multi-step organic reactions. One common approach is the condensation of N-benzyl-2-naphthylamines with formaldehyde and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . This reaction proceeds under specific conditions to yield the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, high yield, and minimal environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Compounds with thieno[2,3-d]pyrimidine structures have been studied for their anticancer properties. These compounds often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that derivatives of thieno[2,3-d]pyrimidines can target specific molecular pathways involved in tumor growth and metastasis.
  • Antiviral Properties
    • Thieno[2,3-d]pyrimidine derivatives have shown promise as antiviral agents. They may inhibit viral replication by interfering with the viral life cycle or by modulating host cell responses. This potential has been explored in the context of various viruses, including those responsible for influenza and HIV.
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Antimicrobial Activity
    • Research has demonstrated that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties against a range of bacteria and fungi. This makes them candidates for developing new antibiotics or antifungal agents in response to increasing resistance to existing drugs.
  • Neuroprotective Effects
    • Some studies suggest that compounds like N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide may exhibit neuroprotective effects. These effects are beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies on acetylcholinesterase inhibitors highlight the compound's ability to enhance cholinergic neurotransmission, which is crucial in treating conditions like Alzheimer's disease.
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies focus on understanding how structural variations in thieno[2,3-d]pyrimidine derivatives influence their biological activity. This knowledge aids in designing more potent compounds with fewer side effects.

Data Tables

Application AreaPotential EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntiviralInhibits viral replication
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against bacteria and fungi
NeuroprotectiveReduces oxidative stress; protects neurons

Case Studies

  • Anticancer Activity Case Study
    • A study investigating a series of thieno[2,3-d]pyrimidine derivatives found that certain modifications enhanced their cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antiviral Activity Case Study
    • Research on a related compound demonstrated significant antiviral activity against the influenza virus by disrupting viral protein synthesis pathways. This highlights the potential for developing antiviral therapies based on thieno[2,3-d]pyrimidine structures.
  • Neuroprotective Study
    • A study focused on the neuroprotective effects of thieno[2,3-d]pyrimidines showed that these compounds could mitigate neuronal cell death induced by oxidative stress in vitro. This suggests a promising avenue for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1.1. Thienopyrimidine-Based Acetamides
  • 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (CAS 618427-68-2) This analog shares the thieno[2,3-d]pyrimidine core with the target compound but differs in substituents: it has a thiomethyl linkage at position 2 and a p-tolyl acetamide group.
2.1.2. Benzothiazole-Acetamide Derivatives
  • N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide (3a-3k) These compounds replace the thienopyrimidine core with a benzothiazole ring but retain the acetamide side chain. Compound 3c (IC50 = 0.030 ± 0.001 µM) demonstrated potent acetylcholinesterase (AChE) inhibition, comparable to the reference drug donepezil (IC50 = 0.0201 ± 0.0010 µM) .
2.1.3. Pyrimidine-Acetamide Hybrids
  • 2-(4-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4e) This compound features a pyrimidine ring linked to an acetamide group via an amino bridge. It showed moderate activity in unspecified biological assays, with structural characterization via FT-IR, NMR, and mass spectrometry . The dichlorophenyl and dimethoxyphenyl substituents highlight the role of halogen and methoxy groups in modulating electronic properties and target binding.
Pharmacological and Physicochemical Comparisons
Compound Core Structure Key Substituents Biological Activity (IC50) Reference
Target Compound Thieno[2,3-d]pyrimidine 5,6-dimethyl; 2-phenylethyl; N-benzyl-N-ethyl acetamide Not reported (inferred CNS activity)
3c (Benzothiazole analog) Benzothiazole 5,6-methylenedioxy; piperazine AChE: 0.030 ± 0.001 µM
4e (Pyrimidine-acetamide hybrid) Pyrimidine 2,4-dichlorophenyl; 3,4-dimethoxyphenyl Unspecified moderate activity
CAS 618427-68-2 (Thienopyrimidine analog) Thieno[2,3-d]pyrimidine p-tolyl; thiomethyl Not reported

Key Observations :

  • The target compound’s 2-phenylethyl group may enhance hydrophobic interactions with enzyme active sites, similar to the phenylethyl moieties in cholinesterase inhibitors .
  • The N-benzyl-N-ethyl acetamide group could improve metabolic stability compared to simpler acetamides, as bulky substituents often reduce cytochrome P450-mediated oxidation .
  • 5,6-Dimethyl groups on the thienopyrimidine core may sterically hinder off-target interactions, increasing selectivity .

Biological Activity

N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure incorporates various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is:

N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide

Chemical Formula

The molecular formula is C27H29N3O3SC_{27}H_{29}N_3O_3S with a molecular weight of 473.6 g/mol. The compound features a thieno[2,3-d]pyrimidine core with various substituents that enhance its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC27H29N3O3S
Molecular Weight473.6 g/mol
IUPAC NameN-benzyl-2-[5,6-dimethyl...
InChIInChI=1S/C27H29N3O3S/c1...

This compound has been investigated for various biological activities including:

  • Anticancer Properties : The compound exhibits potential anticancer effects through the modulation of specific cellular pathways. It may interact with enzymes or receptors involved in tumor growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial and fungal strains.

Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects : A study published in 2019 identified this compound as part of a drug library screening that showed promising anticancer activity on multicellular spheroids. It demonstrated significant cytotoxicity against cancer cell lines at micromolar concentrations .
  • Mechanistic Insights : Research indicated that the compound's mechanism involves the inhibition of specific kinases associated with cancer cell survival and proliferation .

Case Study 1: Anticancer Screening

In a multicellular spheroid model, N-benzyl-2-[5,6-dimethyl... demonstrated IC50 values ranging from 10 µM to 20 µM against various cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .

Q & A

Q. What are the critical steps and reagents for synthesizing this compound, and how is purity ensured during synthesis?

The synthesis involves multi-step reactions, including cyclization and substitution steps. Key reagents include triethylamine (as a base) and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitutions. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with intermediate purification using column chromatography. Final purity (>95%) is confirmed via HPLC and NMR spectroscopy .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for confirming the molecular structure. Purity is validated using reverse-phase HPLC with UV detection. For complex mixtures, tandem MS or 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Q. What standard biological assays are recommended for initial activity screening?

Primary screens include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies include:

  • Standardizing protocols (e.g., ATCC cell lines, fixed incubation times).
  • Validating target engagement via biochemical assays (e.g., thermal shift assays).
  • Cross-referencing with structural analogs to identify activity trends .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Alter the thienopyrimidinone scaffold (e.g., substituents at C-5/C-6) to assess steric/electronic effects.
  • Side-chain variations : Replace the N-benzyl or N-ethyl groups with bioisosteres (e.g., pyridyl, cycloalkyl) to enhance solubility or affinity.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction motifs .

Q. Which methodologies elucidate target binding and mechanistic interactions?

  • Molecular docking : Prioritize targets using AutoDock Vina or Glide against kinases (e.g., EGFR) or GPCRs.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for validated targets.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

Q. How can metabolic stability and pharmacokinetic properties be assessed preclinically?

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS.
  • CYP450 inhibition : Screen for isoform-specific inhibition (e.g., CYP3A4) using fluorogenic substrates.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Q. What approaches address poor aqueous solubility in in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility.
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes for sustained release.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .

Q. How can multi-target effects or off-target interactions be systematically evaluated?

  • Proteome-wide profiling : Use affinity pulldown with SILAC labeling and LC-MS/MS.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Phenotypic screening : High-content imaging to detect unexpected morphological changes .

Q. What practices ensure reproducibility in synthetic and biological experiments?

  • Batch documentation : Record solvent lot numbers, reagent sources, and storage conditions.
  • Positive/Negative controls : Include reference compounds in every assay plate.
  • Open-data validation : Deposit synthetic protocols in repositories like Synapse or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.